molecular formula C11H15NO B1581679 3-Methyl-N-phenylbutanamide CAS No. 2364-50-3

3-Methyl-N-phenylbutanamide

Cat. No. B1581679
Key on ui cas rn: 2364-50-3
M. Wt: 177.24 g/mol
InChI Key: WQRPHHIOZYGAMQ-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

86 g of acetic acid anhydride were added to a solution of 108 g of 2-isopropyl-aniline and 250 ml of benzene and another 86 g of acetic acid anhydride were added thereto. The mixture was stirred at 20° C. for 16 hours and was washed with water, with aqueous sodium bicarbonate, with water, dried and evaporated to dryness under reduced pressure. The residue was triturated with hexane, cooled and filtered. The product was washed with hexane and dried under reduced pressure to obtain 115 g of 2-isopropylacetanilide melting at 67°-68° C.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.C([C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13])(C)C.[CH:18]1[CH:23]=CC=C[CH:19]=1>>[CH:18]([CH2:6][C:5]([NH:13][C:12]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:11]=1)=[O:7])([CH3:23])[CH3:19]

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
108 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water, with aqueous sodium bicarbonate, with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)CC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 115 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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